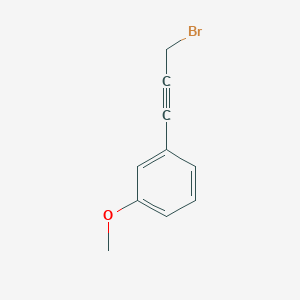

![molecular formula C22H26N4O4S B2867030 1-(1,1-二氧化四氢噻吩-3-基)-6-(4-甲氧基苯基)-3-甲基-N-丙基-1H-吡唑并[3,4-b]吡啶-4-甲酰胺 CAS No. 1021119-38-9](/img/structure/B2867030.png)

1-(1,1-二氧化四氢噻吩-3-基)-6-(4-甲氧基苯基)-3-甲基-N-丙基-1H-吡唑并[3,4-b]吡啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

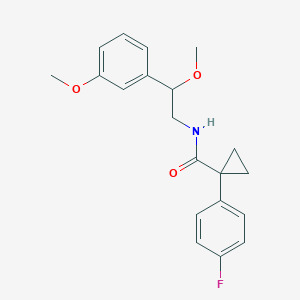

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of these compounds involves the identification of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in the identification of a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound is complex, involving an ether-based scaffold and a sulfone-based head group . The exact structure would require more detailed information or a visual representation to fully understand.Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not provided in the available resources . More detailed information may be available in specialized chemical databases or literature.科学研究应用

合成和结构研究

吡唑并[3,4-b]吡啶(如所讨论的化合物)通常被合成用于结构和化学行为研究。例如,对吡唑并[3,4-b]吡啶衍生物的合成和表征的研究为理解它们的化学性质和在材料科学和药物发现等各个领域的潜在应用提供了基础知识 (Quiroga 等,1999)。

抗癌和抗炎活性

已经探索了与所提到的化合物相似的化合物在医学研究中的潜力,特别是在抗癌和抗炎应用中。例如,已经合成并评估了新型吡唑并[3,4-d]嘧啶衍生物的抗癌和抗 5-脂氧合酶剂,表明此类化合物在治疗研究中的相关性 (Rahmouni 等,2016)。

抗菌活性

吡唑并[3,4-b]吡啶衍生物的抗菌活性也突出了它们在药物研究中的重要性。已经对合成和测试此类化合物对各种微生物菌株的有效性进行了研究,这可能导致开发新的抗菌剂 (El-Borai 等,2013)。

分子对接和药物设计

这些化合物也是分子对接研究的主题,以了解它们与生物靶标的相互作用,这对药物设计和开发至关重要。此类研究通过分析与特定受体或酶的结合亲和力和相互作用模式,有助于识别各种疾病的潜在候选药物 (Flefel 等,2018)。

作用机制

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it increases their activity, allowing more potassium ions to flow through. This results in hyperpolarization of the cell membrane, which reduces the cell’s excitability and dampens the transmission of electrical signals.

Pharmacokinetics

It has been found to displaynanomolar potency as a GIRK1/2 activator and shows improved metabolic stability over similar compounds . These properties suggest that it may have good bioavailability, but further studies are needed to confirm this and to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

属性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propylpyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O4S/c1-4-10-23-22(27)18-12-19(15-5-7-17(30-3)8-6-15)24-21-20(18)14(2)25-26(21)16-9-11-31(28,29)13-16/h5-8,12,16H,4,9-11,13H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJGBHCZCMZACM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/no-structure.png)

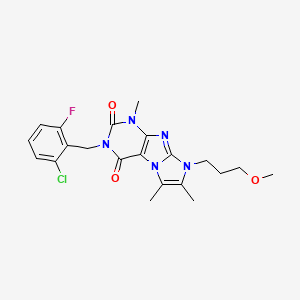

![N-(2-{[3-(2,2-dimethylpropanamido)phenyl]formamido}ethyl)prop-2-enamide](/img/structure/B2866951.png)

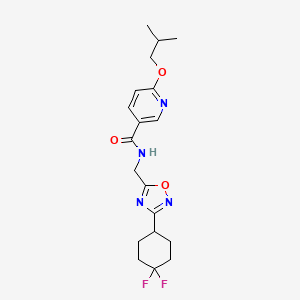

![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2866960.png)

![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)

![Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2866964.png)

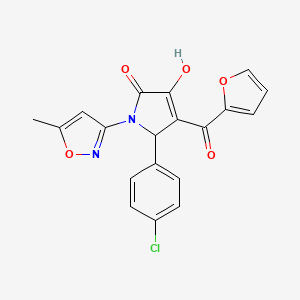

![2-chloro-6-fluoro-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)